1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
CAS No.: 67078-76-6
Cat. No.: VC3344785
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67078-76-6 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1-cyclopropyl-4,4-dimethylpentane-1,3-dione |
| Standard InChI | InChI=1S/C10H16O2/c1-10(2,3)9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 |
| Standard InChI Key | RTEXCQDRISITOR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 |
| Canonical SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 |
Introduction
Chemical Properties and Structure
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS: 67078-76-6) has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . The structure features a cyclopropyl group connected to a pentane chain that contains two carbonyl groups at positions 1 and 3, creating a 1,3-diketone arrangement. Additionally, the compound contains two methyl groups at position 4, resulting in a tertiary carbon that influences both its steric properties and reactivity.
The compound's structural characteristics can be represented through various chemical notations:
The presence of the cyclopropyl group creates a distinct three-membered ring structure that contributes to the compound's unique chemical behavior. This highly strained ring system introduces additional reactivity compared to typical aliphatic compounds. The 1,3-diketone arrangement enables various condensation reactions and provides opportunities for coordination with metals, making it useful in organometallic chemistry.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione. These methods typically involve specific reaction conditions and reagents to achieve good yields and high purity.
Grignard Reaction Approach
One common synthetic pathway involves the reaction of cyclopropylmagnesium bromide with 4,4-dimethylpentane-1,3-dione under controlled conditions. This approach requires anhydrous solvents and low-temperature environments to minimize side reactions. The reaction proceeds through nucleophilic addition followed by elimination to form the desired product.
Patent-Described Method
A more efficient process described in patent literature involves the reaction of cyclopropylketone derivatives with alkali alcoholates and carboxylic acid esters. This method has been developed to address limitations in previous synthetic approaches that required harsh conditions or produced low yields .
The patent describes the reaction as follows:
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Cyclopropylalkyl ketone is reacted with a carboxylic acid ester (such as ethyl acetate)
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An alkali alcoholate (typically sodium or potassium methylate or ethylate) serves as the base
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The reaction can be performed continuously, for example in a flow tube reactor
This method offers several advantages over traditional syntheses that use sodium hydride, which typically require reaction times of up to 14 hours and result in uneconomical space-time yields .
Physical Properties
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione exhibits specific physical properties that are important for its handling, storage, and application in various contexts. These properties have been experimentally determined and are summarized in the following table:
These physical properties influence how the compound behaves in various environmental conditions and how it can be processed in laboratory or industrial settings. The relatively high boiling point indicates low volatility at standard conditions, while the density is comparable to water. The polarizability value suggests moderate interaction with electromagnetic fields, which can be relevant for spectroscopic analysis and certain applications.
Chemical Reactions
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione participates in various chemical reactions due to its functional groups and structural features. The presence of two carbonyl groups and the cyclopropyl ring enables diverse reaction pathways.
Oxidation Reactions
The compound can undergo oxidation reactions with typical oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized products depending on the specific conditions employed.
Reduction Reactions
Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used to reduce the carbonyl groups in the compound. Depending on the selectivity of the reduction and the conditions used, various alcohols or aldehydes can be produced.
Substitution Reactions
Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkoxides. These reactions can yield a variety of substituted cyclopropyl derivatives with modified properties and functionalities.
Condensation Reactions
As a 1,3-diketone, the compound can participate in various condensation reactions, including aldol condensations and Knoevenagel reactions. These reactions enable the formation of carbon-carbon bonds and are valuable in the synthesis of more complex structures.
Applications
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione has several important applications across different fields, making it a valuable compound in both research and industrial contexts.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structure and reactivity patterns. It functions as an intermediate in various synthetic pathways, enabling the creation of more complex molecules with specific functional properties. Its diketone functionality provides multiple sites for further transformation, allowing chemists to construct diverse molecular architectures.
Medicinal Chemistry
Research in medicinal chemistry has explored the potential of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione and its derivatives for various therapeutic applications. Studies have investigated its biological activity, including effects on enzyme inhibition and receptor binding. The compound's diketone structure allows it to interact with specific molecular targets, potentially leading to therapeutic effects.
Some of the biological activities attributed to this compound and related diketones include:
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Antioxidant properties
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Enzyme inhibition
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Potential effects on cellular pathways related to oxidative stress
Agricultural Applications
One of the most significant applications of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione and related compounds is in agricultural chemistry. These compounds serve as precursors for numerous pesticides, as noted in patent literature . The specific structural features of this diketone likely contribute to the efficacy of derived pesticide compounds, potentially through mechanisms involving enzyme inhibition in target organisms.
Comparative Analysis
To better understand the unique properties and applications of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione, it is valuable to compare it with structurally related compounds. The following table presents a comparative analysis:
| Compound | Key Structural Features | Notable Properties | Distinctive Applications |
|---|---|---|---|
| 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | Cyclopropyl group with 1,3-diketone and dimethyl substituents | High boiling point, moderate polarizability | Building block in organic synthesis, pesticide precursor |
| 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione | Additional methyl group at position 2 | Modified reactivity due to steric hindrance | Intermediate in medicinal chemistry, organic synthesis pathways |
| Cyclopropylacetic acid | Simpler structure with carboxylic acid group | Higher water solubility, different reactivity pattern | Different synthetic applications, more limited functionality |
| 4,4-Dimethylpentane-1,3-dione | Lacks cyclopropyl group | Different reactivity profile, less strained structure | Different synthetic pathways, more limited functionality |
This comparison highlights how the specific structural features of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione contribute to its unique chemical behavior and utility across various applications.
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